

Unveiling the Nanoscale: An In-depth Technical Guide to Nanoparticle Tracking Analysis (NTA)

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers, scientists, and drug development professionals seeking a comprehensive understanding of Nanoparticle Tracking Analysis (NTA), this guide delves into the core principles, experimental protocols, and data interpretation of this powerful characterization technique. NTA provides high-resolution size distribution and concentration measurements of nanoparticles in liquid suspension, offering critical insights for fields ranging from nanomedicine to virology.

At its core, Nanoparticle Tracking Analysis (NTA) operates on the fundamental principles of light scattering and Brownian motion. This technique visualizes and analyzes individual nanoparticles, providing a particle-by-particle analysis that distinguishes it from ensemble techniques like Dynamic Light Scattering (DLS).^[1]

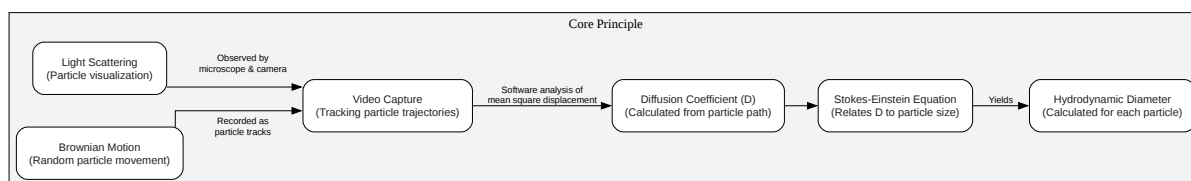
The Core Measurement Principle: From Motion to Size

The NTA measurement process begins with a laser beam illuminating nanoparticles suspended in a liquid within a sample chamber. These particles, typically ranging from 10 to 1000 nanometers in diameter, scatter the laser light, allowing them to be visualized by a microscope objective positioned perpendicular to the beam.^{[2][3]} A sensitive camera, such as a CCD or CMOS, records a video of these light-scattering points moving randomly under Brownian motion.^{[2][3]}

This random movement, caused by the collision of solvent molecules with the nanoparticles, is the key to determining their size.[2] Smaller particles exhibit a greater degree of Brownian motion, while larger particles move more slowly. The NTA software tracks the trajectory of each individual particle over time, calculating its mean square displacement.

This displacement is then used to determine the particle's diffusion coefficient (D). Finally, the hydrodynamic diameter of each particle is calculated using the Stokes-Einstein equation, which establishes a direct relationship between the diffusion coefficient, the temperature of the liquid, and its viscosity.[2][4][5]

The relationship between these core concepts is illustrated in the following diagram:



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Core principle of NTA measurement.

Quantitative Data Summary

NTA provides several key quantitative parameters for nanoparticle characterization. The following tables summarize the typical performance specifications and influencing factors.

Parameter	Typical Range / Value	Notes
Particle Size Range	10 - 2000 nm	Dependent on particle type and refractive index. [3] [6]
10 - 1000 nm	Commonly cited operational range. [1] [2] [3]	
30 - 50 nm (Lower limit for biological nanoparticles)	Lower scattering intensity of biological materials like extracellular vesicles (EVs) can limit detection of smaller particles. [2]	
Concentration Range	10^6 - 10^9 particles/mL	Optimal range for accurate measurement. [2]
Concentration Accuracy	$\pm 5\%$ - 10%	Can be achieved with appropriate sample dilution and monodisperse samples. [7]
Camera Frame Rate	~30 frames per second (fps)	Sufficient for tracking the Brownian motion of nanoparticles. [6] [7]

Factor	Influence on Measurement
Particle Refractive Index	Higher refractive index materials (e.g., gold, silver) scatter more light and can be detected at smaller sizes (~10 nm).[2]
Solvent Viscosity	Directly affects the rate of Brownian motion and is a critical parameter in the Stokes-Einstein equation.
Temperature	Influences Brownian motion and must be accurately controlled and recorded for precise size calculations.
Sample Polydispersity	NTA excels at resolving polydisperse samples, providing a particle-by-particle size distribution. [6][7]

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and accurate NTA data. The following outlines a general methodology for NTA measurements.

Instrument Calibration and System Check

Objective: To ensure the instrument is functioning correctly and is properly calibrated for size and concentration measurements.

Methodology:

- **System Startup:** Power on the NTA instrument, laser source, and computer. Launch the NTA software.
- **Fluidics Priming and Cleaning:** Flush the system with a filtered, particle-free solvent (e.g., 0.1 µm filtered deionized water or PBS) to remove any residual particles from previous measurements.[8]
- **Calibration with Standards:**

- Prepare a suspension of NIST-traceable polystyrene beads of a known size (e.g., 100 nm) at a concentration within the optimal range (10^7 - 10^8 particles/mL).[8]
- Introduce the standard into the sample chamber.
- Perform a measurement and verify that the measured mean size is within the specified tolerance of the standard's certified value.
- Check that the concentration measurement is accurate.

Sample Preparation

Objective: To prepare a sample at an appropriate concentration for NTA analysis, ensuring it is free of aggregates and contaminants.

Methodology:

- Initial Sample Assessment: If the approximate particle concentration is unknown, a preliminary measurement of the neat or minimally diluted sample may be necessary to estimate the required dilution factor.
- Serial Dilution: Perform serial dilutions of the sample using a filtered, particle-free diluent (the same solvent the particles are suspended in). The goal is to achieve a final concentration within the optimal range of 10^6 to 10^9 particles/mL.[8]
- Homogenization: Gently vortex or pipette mix the diluted sample to ensure a homogenous suspension. Avoid vigorous shaking that could induce aggregation or introduce air bubbles. [8]

Data Acquisition

Objective: To record high-quality videos of the particles undergoing Brownian motion.

Methodology:

- Sample Loading: Introduce the prepared sample into the NTA sample chamber using a syringe. Ensure no air bubbles are present.

- **Focusing:** Adjust the microscope focus to obtain sharp, well-defined images of the scattered light from the nanoparticles.
- **Setting Acquisition Parameters:**
 - **Camera Level/Shutter and Gain:** Adjust these settings to optimize the brightness and contrast of the particle images against the background. The goal is to clearly visualize as many particles as possible without saturating the camera sensor.
 - **Video Duration and Number of Captures:** Typically, multiple short videos (e.g., 5-10 videos of 30-60 seconds each) are captured for each sample to ensure statistical robustness.^[9]
- **Video Recording:** Initiate the video capture sequence.

Data Analysis

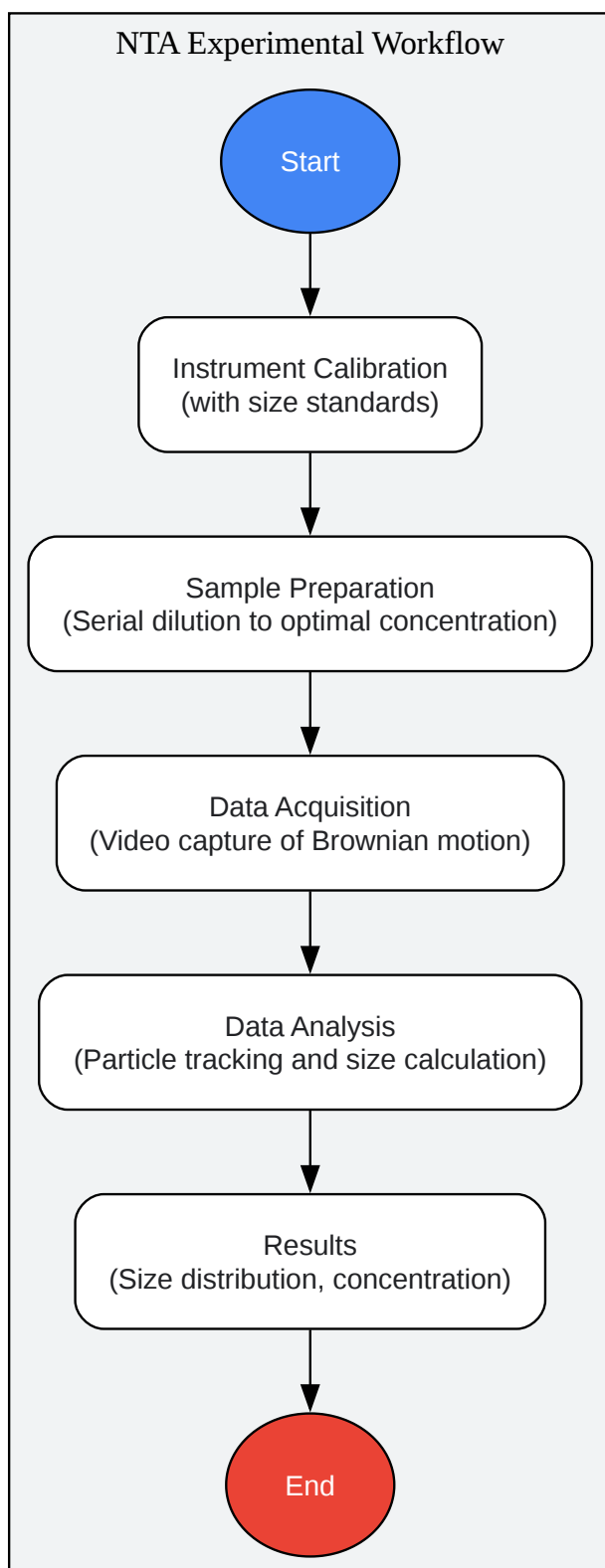
Objective: To process the captured videos to determine particle size distribution and concentration.

Methodology:

- **Processing Settings:**
 - **Detection Threshold:** Set the minimum brightness for a point of light to be identified as a particle. This helps to distinguish true particles from background noise.
 - **Track Length:** Define the minimum number of consecutive frames a particle must be tracked for its trajectory to be included in the analysis.
- **Data Processing:** The NTA software analyzes the captured videos, identifies and tracks individual particles, calculates their diffusion coefficients, and uses the Stokes-Einstein equation to determine their hydrodynamic diameters.
- **Report Generation:** The software generates a report including:
 - Particle size distribution histogram and statistics (mean, mode, median, standard deviation).

- Particle concentration (particles/mL).
- A video of the tracked particles.

The overall experimental workflow is summarized in the diagram below:



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General experimental workflow for NTA.

Applications in Drug Development

NTA is a valuable tool in the development of nanomedicines and biopharmaceuticals. Its applications include:

- **Characterization of Drug Delivery Systems:** Sizing and concentration measurement of liposomes, polymeric nanoparticles, and other drug carriers to ensure batch-to-batch consistency and predict in vivo behavior.
- **Protein Aggregation Studies:** Detecting and quantifying protein aggregates, which can impact the efficacy and immunogenicity of therapeutic proteins.[7]
- **Extracellular Vesicle (EV) Analysis:** Characterizing exosomes and microvesicles for their potential as biomarkers and therapeutic delivery vehicles.[4][6]
- **Viral Vaccine Development:** Sizing and counting viral particles and virus-like particles (VLPs) to ensure product quality and dose accuracy.[7]

By providing detailed, particle-by-particle information, NTA offers a high-resolution view of the nanoscale world, empowering researchers and developers to advance novel therapeutics with greater precision and control.

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- To cite this document: BenchChem. [Unveiling the Nanoscale: An In-depth Technical Guide to Nanoparticle Tracking Analysis (NTA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609618#introduction-to-nta-measurement-principle]

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